4-ETHYL-N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE
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Overview
Description
4-ETHYL-N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a naphthalene ring system, an aniline derivative, and a benzenesulfonamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring system is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Introduction of the Aniline Derivative: The aniline derivative is introduced through nucleophilic substitution reactions, where the methoxy group is added to the aromatic ring.
Formation of the Sulfonamide Moiety: The benzenesulfonamide group is introduced through sulfonation reactions, typically using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-ETHYL-N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ETHYL-N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 4-ethyl-N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 4-ethyl-N-(3-(4-nitroanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
Uniqueness
The uniqueness of 4-ETHYL-N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, for example, may enhance its solubility and influence its interaction with biological targets.
Properties
Molecular Formula |
C25H22N2O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(NZ)-4-ethyl-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-3-17-8-14-20(15-9-17)32(29,30)27-23-16-24(25(28)22-7-5-4-6-21(22)23)26-18-10-12-19(31-2)13-11-18/h4-16,26H,3H2,1-2H3/b27-23- |
InChI Key |
DNKFNZHFMHJZBQ-VYIQYICTSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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